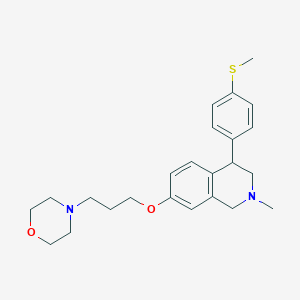
2-Methyl-4-(4-(methylthio)phenyl)-7-(3-morpholinopropoxy)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methyl-4-(4-(methylthio)phenyl)-7-(3-morpholinopropoxy)-1,2,3,4-tetrahydroisoquinoline, also known as this compound, is a useful research compound. Its molecular formula is C24H32N2O2S and its molecular weight is 412.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-Methyl-4-(4-(methylthio)phenyl)-7-(3-morpholinopropoxy)-1,2,3,4-tetrahydroisoquinoline represents a significant class of tetrahydroisoquinoline (THIQ) derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, highlighting its potential therapeutic applications and mechanisms of action based on current research findings.
Structural Overview
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₅H₂₁N₁O₂S
- Molecular Weight : 279.40 g/mol
- IUPAC Name : this compound
The presence of the morpholino and methylthio groups in its structure is believed to influence its biological activities significantly.
Antitumor Activity
Recent studies have demonstrated that THIQ derivatives exhibit promising antitumor properties. For instance, a series of tetrahydroisoquinoline compounds were synthesized and tested against various human cancer cell lines, including HCT116 (colon cancer), MDA-MB-231 (breast cancer), HepG2 (liver cancer), and A375 (melanoma). The results indicated that many of these compounds showed significant inhibitory effects on cell proliferation with IC₅₀ values ranging from 10 to 50 μM, suggesting their potential as therapeutic agents for cancer treatment .
| Cell Line | IC₅₀ Value (μM) | Activity Level |
|---|---|---|
| HCT116 | 15 | Moderate |
| MDA-MB-231 | 25 | High |
| HepG2 | 30 | Moderate |
| A375 | 20 | High |
Cholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) is a critical mechanism in the treatment of neurodegenerative diseases such as Alzheimer's. Compounds similar to the target compound have been shown to inhibit AChE activity effectively. For example, thiazolidinone derivatives containing methylthio groups demonstrated mixed-type inhibition with IC₅₀ values around 3.11 μM for AChE isoforms . This suggests that the methylthio substituent may enhance cholinesterase inhibitory activity.
The biological activity of THIQ derivatives is often linked to their ability to interact with various biological targets:
- Antitumor Mechanism : The antitumor activity is believed to result from the induction of apoptosis in cancer cells and the inhibition of cell cycle progression. The structural modifications in THIQs can enhance their affinity for specific receptors or enzymes involved in tumor growth .
- Cholinesterase Inhibition : The interaction with AChE involves binding at the active site, leading to decreased breakdown of acetylcholine and increased neurotransmission. This mechanism is crucial for enhancing cognitive function in neurodegenerative conditions .
Case Studies
- Antitumor Efficacy : A study focusing on a series of THIQ derivatives showed that compounds with specific substitutions on the aromatic ring exhibited enhanced cytotoxicity against various cancer cell lines. The findings indicated that structural optimization could lead to more effective antitumor agents .
- Neuroprotective Effects : Research on related compounds has indicated potential neuroprotective effects through cholinergic modulation, which could be beneficial in treating Alzheimer's disease and other cognitive disorders .
Properties
Molecular Formula |
C24H32N2O2S |
|---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
4-[3-[[2-methyl-4-(4-methylsulfanylphenyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxy]propyl]morpholine |
InChI |
InChI=1S/C24H32N2O2S/c1-25-17-20-16-21(28-13-3-10-26-11-14-27-15-12-26)6-9-23(20)24(18-25)19-4-7-22(29-2)8-5-19/h4-9,16,24H,3,10-15,17-18H2,1-2H3 |
InChI Key |
XYYGFCDTBHAUSN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2=C(C1)C=C(C=C2)OCCCN3CCOCC3)C4=CC=C(C=C4)SC |
Synonyms |
2-methyl-4-(4-methylsulfanyl-phenyl)-7-(3-morpholin-4-yl-propoxy)-1,2,3,4-tetrahydro-isoquinoline JNJ-28583867 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















